molecular formula C42H59NO3PPdS- B1381005 Tbuxphos PD G3 CAS No. 1447963-75-8

Tbuxphos PD G3

Cat. No. B1381005
CAS RN: 1447963-75-8
M. Wt: 795.4 g/mol
InChI Key: IKNBBVYTGIKLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tbuxphos PD G3 is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable, and is highly soluble in a wide range of common organic solvents . It has a long life in solutions and is an excellent reagent for the Buchwald-Hartwig cross-coupling reaction .


Synthesis Analysis

Tbuxphos PD G3 has been used in the synthesis of various compounds. For instance, it has been used in the high-yield and sustainable synthesis of quinoidal compounds assisted by keto–enol tautomerism . It has also been used to synthesize 4-cyano-7-azaindole from 4-chloro-7-azaindole by cyanation reaction .


Molecular Structure Analysis

The molecular formula of Tbuxphos PD G3 is C42H58NO3PPdS . Its molecular weight is 794.37 g/mol . The InChI key is SQQOHCLJPLSJGX-UHFFFAOYSA-M .


Chemical Reactions Analysis

Tbuxphos PD G3 is known for its role in the Buchwald-Hartwig cross-coupling reaction . It has also been used for the α-arylation reaction of acetate esters at room temperature .


Physical And Chemical Properties Analysis

Tbuxphos PD G3 is a solid substance . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . Its melting point is between 130-140 °C .

Scientific Research Applications

Cyanation Reaction

“Tbuxphos PD G3” can be utilized in the synthesis of 4-cyano-7-azaindole from 4-chloro-7-azaindole through a cyanation reaction. This process is significant in the formation of carbon-nitrogen bonds, which are essential in pharmaceuticals and agrochemicals .

α-Arylation Reaction

This compound is also effective for the α-arylation reaction of acetate esters at room temperature. Arylation reactions are crucial for constructing carbon-carbon bonds, a foundational aspect of organic synthesis .

Buchwald-Hartwig Cross-Coupling Reaction

“Tbuxphos PD G3” serves as an excellent reagent for Buchwald-Hartwig cross-coupling reactions. Its unique features include lower catalyst loadings, shorter reaction times, efficient formation of active catalytic species, and precise control of ligand to palladium ratio. This reaction is widely used in the synthesis of complex molecules such as natural products and pharmaceuticals .

Future Directions

Tbuxphos PD G3 has shown potential in various chemical reactions, particularly in cross-coupling reactions . Its unique features such as lower catalyst loadings, shorter reaction time, efficient formation of the active catalytic species, and accurate control of ligand: palladium ratio make it a promising reagent for future research and applications .

properties

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNBBVYTGIKLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59NO3PPdS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tbuxphos PD G3

CAS RN

1447963-75-8
Record name (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-2-biphenylyl)phosphine (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tbuxphos PD G3
Reactant of Route 2
Reactant of Route 2
Tbuxphos PD G3
Reactant of Route 3
Reactant of Route 3
Tbuxphos PD G3
Reactant of Route 4
Reactant of Route 4
Tbuxphos PD G3
Reactant of Route 5
Reactant of Route 5
Tbuxphos PD G3
Reactant of Route 6
Tbuxphos PD G3

Q & A

Q1: What is the role of tBuXPhos Pd G3 in the synthesis of the B2,N4-doped heptacene H4?

A1: tBuXPhos Pd G3 acts as a catalyst in the fourfold Buchwald-Hartwig coupling reaction. [] This reaction couples 2,3,6,7-tetrachloro-9,10-dimesityl-9,10-dihydro-9,10-diboraanthracene with o-phenylenediamine to form the desired B2,N4-doped heptacene H4. The catalyst facilitates the formation of carbon-nitrogen bonds by activating the reactants and enabling the coupling process.

Q2: What are the reaction conditions employed when using tBuXPhos Pd G3 in this specific synthesis?

A2: The research paper specifies the following reaction conditions: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.